6-羟基-2-甲基烟腈

描述

Synthesis Analysis

In organic synthesis, 6-hydroxy-2-methylnicotinonitrile can be used as a key intermediate in the synthesis of various pharmaceuticals and natural products. The compound can also be modified or functionalized to generate new derivatives with improved properties.Molecular Structure Analysis

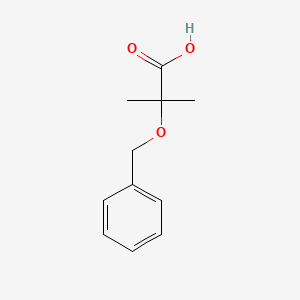

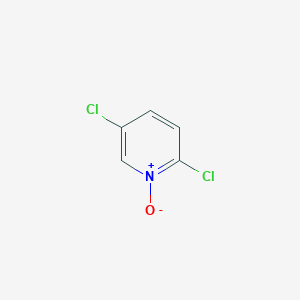

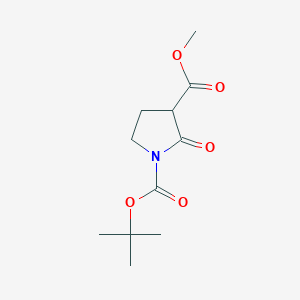

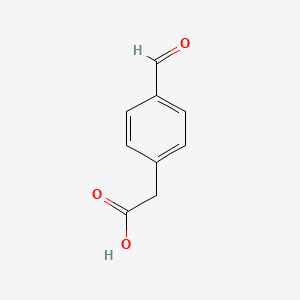

The molecular formula of 6-Hydroxy-2-methylnicotinonitrile is C7H6N2O. It has a molecular weight of 134.14 . The IUPAC name is 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile .Chemical Reactions Analysis

6-Hydroxy-2-methylnicotinonitrile is a reactive compound due to the presence of a cyano group and a hydroxyl group. These functional groups make the compound reactive towards a wide range of chemicals and biological targets.Physical And Chemical Properties Analysis

6-Hydroxy-2-methylnicotinonitrile is a crystal-powder form . The compound is stable at room temperature .科学研究应用

合成和结构见解

6-羟基-2-甲基烟腈及其衍生物是合成各种化学化合物的组成部分。例如,从 2,6-二氯-4-甲基烟腈合成新型 6-(吡唑-1-基)吡唑并[3,4-b]吡啶-3-醇化合物展示了该化学物质在生成具有潜在药物和材料科学应用的新化合物中的作用。通过 X 射线衍射对这些化合物进行详细研究说明了 6-羟基-2-甲基烟腈衍生物在结构化学和药物设计中的多功能性 (艾群 吴 等,2012).

化学转化和生物活性

该化合物的衍生物已被合成用作植物生长调节剂,突出其潜在的农业应用。2,6-叠氮基-4-甲基烟腈衍生物的具体合成展示了该化合物可能发生的化学转化的广度。此类衍生物已显示出作为小麦生长调节剂的有效性,表明其在提高农业生产率方面的效用 (柳德米拉 V. 佳久琴科 等,2018).

环境和工业应用

在环境科学的背景下,6-羟基-2-甲基烟腈的衍生物用于研究生物降解和污染修复。一个例子是对污染物微生物降解的研究,其中类似的化合物作为微生物酶的底物,有助于分解环境污染物 (M. 冈萨雷斯-佩雷斯 等,2007).

材料科学和缓蚀

对吡啶衍生物(包括与 6-羟基-2-甲基烟腈相关的衍生物)的缓蚀性能的研究揭示了它们在保护金属免受腐蚀(尤其是在酸性环境中)方面的潜力。此类研究对于在工业应用中开发更安全、更高效的缓蚀剂至关重要,强调了这些化合物的材料科学应用 (K. R. 安萨里 等,2015).

安全和危害

6-Hydroxy-2-methylnicotinonitrile is harmful if swallowed . It causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

属性

IUPAC Name |

2-methyl-6-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-6(4-8)2-3-7(10)9-5/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFYYPFFELGRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463986 | |

| Record name | 2-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-2-methylnicotinonitrile | |

CAS RN |

41877-40-1 | |

| Record name | 2-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

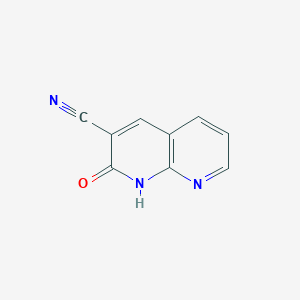

![4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione](/img/structure/B1312661.png)